![molecular formula C23H35N3O2 B1199793 N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide CAS No. 81947-79-7](/img/structure/B1199793.png)
N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide is a chemical compound with a molecular formula of C23H35N3O2. . The compound features a quinoline moiety, which is often associated with biological activity, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide typically involves the following steps:
Formation of the Quinoline Derivative: The initial step involves the synthesis of the 6-methoxyquinoline derivative. This can be achieved through various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Amidation Reaction: The quinoline derivative is then reacted with an appropriate amine, such as 4-aminopentylamine, under suitable conditions to form the intermediate product.
Final Amidation: The intermediate product is further reacted with octanoyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form a tetrahydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide
- N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]butanamide
- N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]hexanamide
Uniqueness
N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide is unique due to its specific chain length and the presence of the octanamide group. This structural feature may confer distinct pharmacokinetic properties, such as improved bioavailability and metabolic stability, compared to its shorter-chain analogs .
Eigenschaften
CAS-Nummer |
81947-79-7 |
|---|---|
Molekularformel |
C23H35N3O2 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]octanamide |
InChI |
InChI=1S/C23H35N3O2/c1-4-5-6-7-8-13-22(27)24-14-9-11-18(2)26-21-17-20(28-3)16-19-12-10-15-25-23(19)21/h10,12,15-18,26H,4-9,11,13-14H2,1-3H3,(H,24,27) |
InChI-Schlüssel |
ZJIPRNQITXJYCK-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Kanonische SMILES |
CCCCCCCC(=O)NCCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
| 81947-79-7 | |
Synonyme |
octanoylprimaquine primaquine octylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


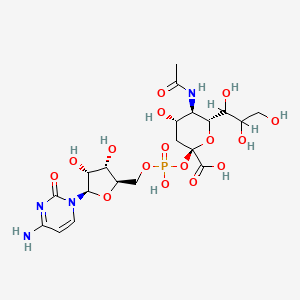
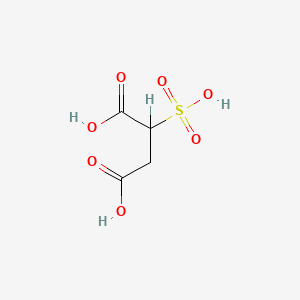
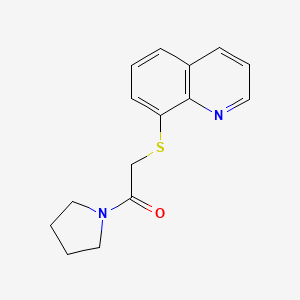
![(2S,3S,4S,5R,6S)-6-[5-amino-2-[(2-phenylpyrazol-3-yl)sulfamoyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1199715.png)
![Dichloroplatinum(2+);[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]azanide](/img/structure/B1199716.png)
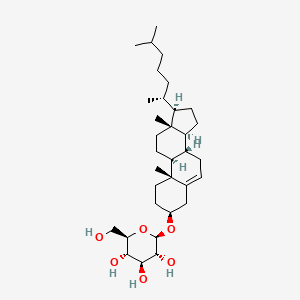
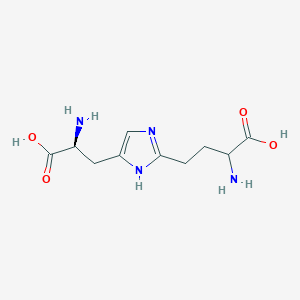
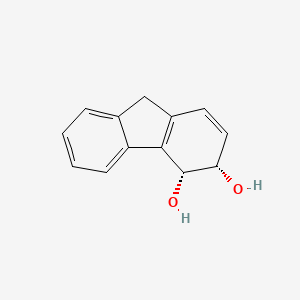
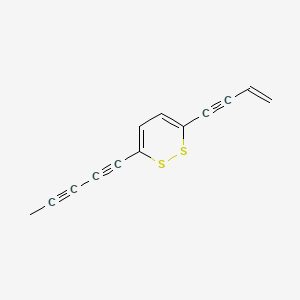
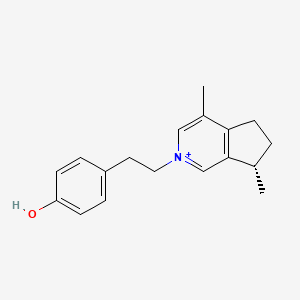
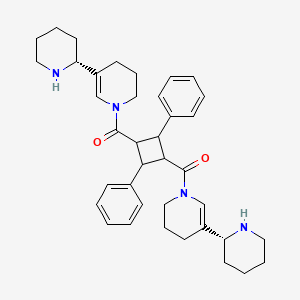
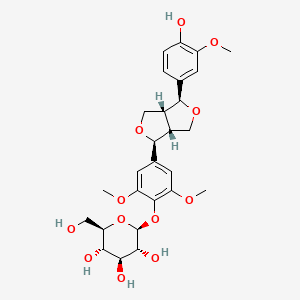
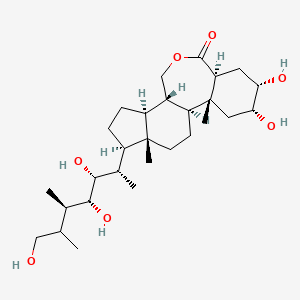
![(S)-2-(12-Ethyl-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)-2-hydroxybutanoic acid](/img/structure/B1199734.png)
